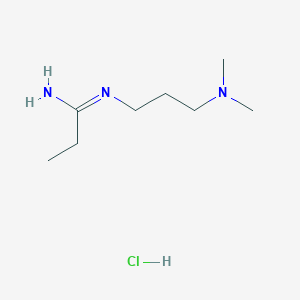

1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride

Description

Properties

InChI |

InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQSJJWHUJYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880076 | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7084-11-9, 25952-53-8 | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7084-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25952-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldimethylaminopropyl carbodiimide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025952538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25952-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W5TL0WJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) for Researchers and Drug Development Professionals

Introduction: The Indispensable Role of EDC-HCl in Modern Bioconjugation and Pharmaceutical Synthesis

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, commonly referred to as EDC-HCl or EDAC, stands as a cornerstone reagent in the fields of bioconjugation, diagnostics, and pharmaceutical development.[1][2][3] As a zero-length crosslinker, EDC-HCl facilitates the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2), a fundamental transformation in the covalent linkage of biomolecules.[4] Its exceptional water solubility and the ease of removal of its urea byproduct make it a preferred choice over other carbodiimides like dicyclohexylcarbodiimide (DCC) for reactions conducted in aqueous environments, which are typical for proteins, peptides, and nucleic acids.[5][6] This guide provides a comprehensive overview of EDC-HCl, from its fundamental chemical properties and reaction mechanisms to detailed, field-proven protocols and its critical applications in drug development.

Core Chemical and Physical Properties of EDC-HCl

A thorough understanding of the physicochemical properties of EDC-HCl is paramount for its effective use and storage. EDC-HCl is a white to off-white crystalline powder that is highly sensitive to moisture.[7] Proper storage in a desiccated environment at -20°C is crucial to maintain its reactivity.[8]

| Property | Value | Source(s) |

| Molecular Formula | C8H17N3·HCl | [7] |

| Molecular Weight | 191.70 g/mol | [7] |

| Melting Point | 110-115 °C | [7] |

| Solubility in Water | >20 g/100mL | [7] |

| Solubility in Ethanol | Soluble (≥39.6 mg/mL) | [7][8] |

| Solubility in DMSO | Soluble (≥19.2 mg/mL) | [8] |

| Solubility in DMF | Soluble | [5] |

| Solubility in DCM | Soluble | [5] |

| Solubility in THF | Soluble | [5] |

The Mechanism of Amide Bond Formation: A Tale of Activation and Coupling

The efficacy of EDC-HCl lies in its ability to activate carboxyl groups, rendering them susceptible to nucleophilic attack by primary amines. This process can be performed as a one-step or a more controlled two-step reaction, the latter of which involves an important stabilizing agent.

The Unstable Intermediate: The O-Acylisourea

In the initial step, the carbodiimide moiety of EDC-HCl reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[6] This intermediate is prone to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and forms a water-soluble urea byproduct.[6] The rate of this hydrolysis is pH-dependent, being more rapid in acidic conditions.[6][9][10]

Stabilization with N-hydroxysuccinimide (NHS): The Key to Efficiency

To enhance the efficiency of the coupling reaction and provide greater control, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4] This semi-stable intermediate is less susceptible to hydrolysis, allowing for a longer reaction window and higher coupling yields.[4]

Figure 1: The two-step EDC/NHS-mediated amide bond formation.

Experimental Protocols: A Practical Guide to EDC-HCl Chemistry

The success of any EDC-HCl-mediated conjugation hinges on careful optimization of reaction conditions. The following protocols provide a robust starting point for common applications.

Protocol 1: Two-Step Protein-Protein Conjugation

This method is ideal for creating protein-protein conjugates while minimizing the risk of self-polymerization of the amine-containing protein.

Materials:

-

Protein #1 (with carboxyl groups): 1 mg/mL in Activation Buffer

-

Protein #2 (with primary amine groups): 1 mg/mL in Coupling Buffer

-

EDC-HCl: Freshly prepared solution

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5

-

Desalting Columns

Procedure:

-

Equilibration: Allow EDC-HCl and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Activation of Protein #1:

-

To 1 mL of Protein #1 solution, add EDC-HCl to a final concentration of 2-4 mM and NHS/Sulfo-NHS to a final concentration of 5-10 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagents:

-

Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer. This step removes excess EDC-HCl and NHS, preventing unwanted side reactions with Protein #2.

-

-

Conjugation to Protein #2:

-

Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio or a slight excess of Protein #2.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining active esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and byproducts.

-

Figure 2: Workflow for two-step protein-protein conjugation.

Protocol 2: Surface Functionalization of Carboxylated Nanoparticles

This protocol details the covalent attachment of amine-containing ligands (e.g., peptides, antibodies) to the surface of carboxylated nanoparticles.

Materials:

-

Carboxylated Nanoparticles: e.g., magnetic beads, quantum dots

-

Amine-containing Ligand

-

EDC-HCl

-

Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.4

-

Washing Buffer: PBS with 0.05% Tween-20

-

Quenching/Blocking Buffer: 1 M Ethanolamine or Tris-HCl, pH 8.0

Procedure:

-

Nanoparticle Preparation:

-

Wash the carboxylated nanoparticles with Activation Buffer to remove any storage buffers or preservatives.

-

-

Activation:

-

Resuspend the nanoparticles in Activation Buffer.

-

Add EDC-HCl (e.g., 2-10 mg/mL) and Sulfo-NHS (e.g., 2-10 mg/mL). The optimal concentrations should be determined empirically.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Washing:

-

Pellet the nanoparticles (via centrifugation or magnetic separation) and discard the supernatant.

-

Wash the activated nanoparticles twice with cold Coupling Buffer to remove excess activating agents.

-

-

Conjugation:

-

Immediately resuspend the activated nanoparticles in Coupling Buffer containing the amine-containing ligand.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Blocking:

-

Pellet the nanoparticles and discard the supernatant.

-

Resuspend the nanoparticles in Quenching/Blocking Buffer and incubate for 30 minutes at room temperature to deactivate any remaining active esters.

-

-

Final Washes:

-

Wash the functionalized nanoparticles three times with Washing Buffer to remove non-covalently bound ligands and quenching agents.

-

Resuspend the final functionalized nanoparticles in a suitable storage buffer.

-

Troubleshooting Common EDC-HCl Coupling Issues

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Coupling Yield | - Inactive EDC/NHS (hydrolyzed) - Incorrect pH for activation or coupling - Presence of competing amines or carboxyls in buffers (e.g., Tris, acetate) - Hydrolysis of the NHS-ester intermediate | - Use fresh, high-purity EDC/NHS and allow vials to reach room temperature before opening. - Verify the pH of your buffers. Use MES (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling. - Use amine- and carboxyl-free buffers for the reaction. - Perform the conjugation step immediately after activation and consider working at 4°C to slow hydrolysis. |

| Protein/Nanoparticle Aggregation | - High concentration of EDC - Neutralization of surface charges on nanoparticles, leading to loss of electrostatic repulsion - Suboptimal buffer conditions (ionic strength, pH) | - Reduce the molar excess of EDC. - For nanoparticles, consider adding a non-ionic surfactant (e.g., Tween-20) to the buffers to provide steric stabilization. - Optimize buffer conditions to maintain protein/nanoparticle stability. |

| Loss of Biological Activity | - Modification of critical amine or carboxyl groups on the protein - Aggregation of the final conjugate | - Reduce the molar ratio of EDC/NHS to protein. - Protect critical functional groups if their location is known. - Optimize purification methods to remove aggregates. |

Applications in Drug Development: From ADCs to Nanomedicine

The versatility of EDC-HCl has made it an invaluable tool in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

EDC-HCl chemistry is frequently employed in the development of ADCs, which combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. While many modern ADCs utilize site-specific conjugation technologies, EDC-HCl can be used to attach linkers to the antibody's lysine or carboxylate residues. For instance, studies have shown that EDC-HCl can be used to create conjugates of Herceptin (trastuzumab), demonstrating its utility in this class of biotherapeutics.[11][12]

Liposomal and Nanoparticle Drug Delivery

EDC-HCl is instrumental in the surface functionalization of liposomes and nanoparticles for targeted drug delivery.[13] By coupling targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of these drug carriers, their accumulation at the desired site of action can be significantly enhanced, improving therapeutic efficacy and reducing off-target toxicity. While not directly used in the formulation of drugs like liposomal doxorubicin (Doxil®), which relies on passive loading mechanisms, EDC-HCl is a key reagent for developing next-generation, actively targeted nanomedicines.[14][15][16][17]

Safety and Handling of EDC-HCl

EDC-HCl is a hazardous substance and must be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling EDC-HCl.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.

-

Storage: Store EDC-HCl in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong acids and oxidizing agents.[7] Recommended storage is at -20°C.[8]

-

Disposal: Dispose of EDC-HCl and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride is a powerful and versatile reagent that has become an indispensable tool for researchers, scientists, and drug development professionals. Its ability to efficiently form stable amide bonds in aqueous environments has enabled countless advances in bioconjugation, diagnostics, and the creation of targeted therapeutics. By understanding its chemical properties, reaction mechanism, and the nuances of its application through well-defined protocols, researchers can harness the full potential of EDC-HCl to drive innovation in their respective fields.

References

- Benchchem. (2025).

-

Luxembourg Bio Technologies. (n.d.). EDC.HCl CAS 25952-53-8. Retrieved from [Link]

-

ChemBK. (2024). EDC.HCL. Retrieved from [Link]

-

RayBiotech. (n.d.). EDC.HCl. Retrieved from [Link]

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

- American Chemical Society. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.

-

Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). EDC HCl, CAS 25952-53-8; N-(3-Dimethylaminopropyl). Retrieved from [Link]

- Ibrahimi, M., et al. (2017). Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles. IET Nanobiotechnology, 11(6), 733-738.

-

NanoMedicines Research Group. (n.d.). [8] The Liposomal Formulation of Doxorubicin.

- Abraham, S. A., et al. (2005). The liposomal formulation of doxorubicin. Methods in Enzymology, 391, 71-97.

- ASHP Publications. (n.d.). DOXOrubicin Hydrochloride Liposomal.

-

PubMed. (2011). Herceptin conjugates linked by EDC boost direct tumor cell death via programmed tumor cell necrosis. Retrieved from [Link]

- ResearchGate. (n.d.). (A): Synthesis of trastuzumab complexes via one-pot and two-step....

- National Institutes of Health. (2011). Herceptin Conjugates Linked by EDC Boost Direct Tumor Cell Death via Programmed Tumor Cell Necrosis. PMC.

- Semantic Scholar. (2014). Research Article Development and Characterization of Liposomal Doxorubicin Hydrochloride with Palm Oil.

- National Institutes of Health. (2021). Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer. PMC.

Sources

- 1. peptide.com [peptide.com]

- 2. EDC - Enamine [enamine.net]

- 3. EDC.HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. raybiotech.com [raybiotech.com]

- 9. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Herceptin conjugates linked by EDC boost direct tumor cell death via programmed tumor cell necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Herceptin Conjugates Linked by EDC Boost Direct Tumor Cell Death via Programmed Tumor Cell Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. liposomes.ca [liposomes.ca]

- 15. The liposomal formulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. publications.ashp.org [publications.ashp.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the EDC Coupling Reaction Mechanism

Introduction: The Power of Covalent Linkages in Bioconjugation

In the realms of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) stands out for its versatility and efficiency in forming stable amide bonds.[1][2] This "zero-length" crosslinker facilitates the coupling of a carboxyl group (-COOH) to a primary amine (-NH2), a ubiquitous transformation essential for conjugating proteins, peptides, nucleic acids, and small molecules.[1][3]

This guide provides a comprehensive exploration of the EDC coupling reaction, delving into its core mechanistic principles, the critical role of enhancers like N-hydroxysuccinimide (NHS), and the practical considerations for optimizing this powerful chemical tool. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to harness the full potential of EDC chemistry.

The Core Mechanism: Activating the Carboxyl Group

The EDC coupling reaction is fundamentally a dehydration reaction, where EDC acts as an agent to remove a molecule of water, thereby facilitating the formation of an amide bond.[2] The process begins with the activation of a carboxyl group by EDC. This initial step is most efficient under slightly acidic conditions, typically in a pH range of 4.5 to 6.0.[1][4][5]

The reaction proceeds through the formation of a highly reactive and unstable O-acylisourea intermediate.[1][6][7] This intermediate is susceptible to nucleophilic attack by a primary amine present in the reaction mixture. The amine attacks the carbonyl carbon of the activated carboxyl group, leading to the formation of a stable amide bond and the release of a soluble urea byproduct.[7][8]

A significant challenge in EDC chemistry is the inherent instability of the O-acylisourea intermediate in aqueous environments.[6][7] This intermediate is prone to hydrolysis, a competing reaction where it reacts with water to regenerate the original carboxyl group and form an N-unsubstituted urea.[7][9] This hydrolysis reduces the overall efficiency of the desired coupling reaction.

The Enhancing Role of NHS and Sulfo-NHS

To mitigate the issue of O-acylisourea hydrolysis and enhance coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are frequently included in the reaction.[1][6][10][11] NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[1][10]

This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, providing a longer window for the desired reaction with the primary amine to occur.[1][12] The reaction of the NHS ester with a primary amine is most efficient at a physiological to slightly alkaline pH, typically in the range of 7.0 to 8.5.[1][13] The use of Sulfo-NHS offers the additional advantage of increasing or preserving the water solubility of the modified molecule.[12][14]

One-Pot vs. Two-Step Procedures

EDC coupling reactions can be performed as either a "one-pot" or a "two-step" procedure.

-

One-Pot Procedure: In this approach, the carboxyl-containing molecule, the amine-containing molecule, EDC, and NHS (or Sulfo-NHS) are all mixed together in a single reaction vessel. This method is simpler but involves a compromise in pH, often performed in a range of 6.0-7.5.[4]

-

Two-Step Procedure: This method offers greater control and is often preferred to minimize unwanted side reactions, such as the polymerization of proteins which contain both carboxyl and amine groups.[15][16]

-

Activation Step: The carboxyl-containing molecule is first reacted with EDC and NHS in a suitable buffer at an acidic pH (4.5-6.0) to form the stable NHS ester.[1][4]

-

Coupling Step: Excess EDC and byproducts can then be removed (e.g., via dialysis or desalting column) before the addition of the amine-containing molecule. The pH is then raised to 7.0-8.5 to facilitate the efficient formation of the amide bond.[4][17]

-

Visualizing the Reaction Pathway

To better understand the intricate steps of the EDC coupling reaction, the following diagrams illustrate the chemical transformations involved.

EDC/NHS Coupling Reaction Mechanism

Caption: The two-step EDC/NHS coupling mechanism.

Critical Parameters for Successful Coupling

The success of an EDC coupling reaction hinges on the careful control and optimization of several key parameters.

| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |

| pH (Activation) | 4.5 - 6.0 | This acidic pH range is optimal for the activation of the carboxyl group by EDC.[1][4][5] Buffers like MES (2-(N-morpholino)ethanesulfonic acid) are often preferred as they do not contain competing carboxyl or amine groups.[6] |

| pH (Coupling) | 7.0 - 8.5 | A neutral to slightly alkaline pH is ideal for the reaction of the NHS ester with the primary amine, as the amine is more nucleophilic in its deprotonated state.[1][13] Phosphate-buffered saline (PBS) is a common choice for this step.[13] |

| Molar Ratio | Variable (e.g., 1:2:5 to 1:10:25 of Carboxyl:EDC:NHS) | An excess of EDC and NHS is typically used to drive the reaction towards the formation of the NHS ester and maximize coupling efficiency.[13] The optimal ratio is system-dependent and often requires empirical optimization. |

| Temperature | Room Temperature (or 4°C for overnight) | Reactions are commonly performed at room temperature for a few hours.[6] Lower temperatures (4°C) can be employed to slow down the rate of hydrolysis of the NHS ester, which is particularly useful for longer, overnight reactions.[1] |

| Buffer Choice | Non-amine, non-carboxylate buffers (e.g., MES, HEPES) | It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete in the reaction and reduce the yield of the desired product.[9][13] |

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing EDC coupling reactions. It is important to note that optimization may be necessary for specific applications.

Protocol 1: Two-Step Coupling of a Peptide to a Carrier Protein

This protocol is adapted for conjugating a peptide (containing a carboxyl group) to a carrier protein like BSA or KLH (containing primary amines).

Materials:

-

Peptide with a C-terminal or side-chain carboxyl group

-

Carrier Protein (e.g., BSA, KLH)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[18]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[13][17]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Desalting Column

Procedure:

-

Preparation of Reactants:

-

Dissolve the peptide in Activation Buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Dissolve the carrier protein in Coupling Buffer to a desired concentration (e.g., 10 mg/mL).

-

-

Activation of the Peptide:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution.[13]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

To prevent unwanted cross-linking of the carrier protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Coupling to the Carrier Protein:

-

Immediately add the activated peptide solution to the carrier protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[10] Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate from unreacted peptide, quenching reagent, and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: One-Pot Labeling of a Protein with an Amine-Containing Dye

This protocol describes a simplified procedure for labeling a protein's carboxyl groups with a fluorescent dye.

Materials:

-

Protein of interest (with accessible carboxyl groups)

-

Amine-reactive fluorescent dye

-

EDC

-

NHS

-

Reaction Buffer: 0.1 M MES, pH 6.0-7.2

Procedure:

-

Preparation of Reactants:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Dissolve the amine-reactive dye in a small amount of a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

-

-

Coupling Reaction:

-

Add a 100-fold molar excess of the amine-reactive dye to the protein solution.[7]

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the reaction mixture.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess dye and reaction byproducts by extensive dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Yield | - Inefficient carboxyl activation (pH too low or too high).[4] - Hydrolysis of the O-acylisourea or NHS-ester intermediate.[7][9] - Inactive EDC due to improper storage (moisture contamination).[9] - Competing nucleophiles in the buffer (e.g., Tris, glycine).[13] | - Optimize the pH for both the activation and coupling steps. - Use a two-step procedure to minimize hydrolysis. - Always use fresh, high-quality EDC and prepare solutions immediately before use.[9] - Ensure the use of non-amine, non-carboxylate buffers. |

| Protein Precipitation/Aggregation | - The reaction pH is too close to the isoelectric point (pI) of the protein.[4] - High concentration of reactants. | - Adjust the reaction pH to be at least 1-2 units away from the protein's pI.[4] - Perform the reaction in a more dilute solution. |

| Inconsistent Results | - Poor pH control. - Inconsistent timing of reagent addition. | - Use a high-quality buffer within its optimal buffering range and verify the pH of the final reaction mixture.[4] - Standardize the protocol with precise timing for each step. |

Applications in Drug Development and Beyond

The robustness and versatility of EDC coupling have made it an indispensable tool across various scientific disciplines.

-

Drug Delivery: EDC chemistry is widely used to conjugate drugs to targeting moieties such as antibodies or peptides, creating antibody-drug conjugates (ADCs) and other targeted therapies.

-

Immunogen Preparation: Peptides are often conjugated to larger carrier proteins like KLH or BSA using EDC to enhance their immunogenicity for antibody production.[6][7]

-

Biomaterial and Surface Modification: EDC is instrumental in immobilizing proteins, peptides, and other biomolecules onto solid supports for applications in affinity purification, biosensors, and cell culture.[6]

-

Proteomics and Diagnostics: Labeling proteins with biotin, fluorescent dyes, or other reporter molecules via EDC coupling facilitates their detection, tracking, and quantification in various assays.[6]

Conclusion

The EDC coupling reaction represents a powerful and adaptable method for the covalent modification and conjugation of biomolecules. A thorough understanding of its underlying mechanism, the critical role of enhancers like NHS, and the impact of key reaction parameters is paramount for achieving successful and reproducible outcomes. By applying the principles and protocols outlined in this guide, researchers can confidently employ EDC chemistry to advance their scientific endeavors, from fundamental biological discovery to the development of novel therapeutics and diagnostics.

References

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. Retrieved from [Link]

-

CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Bloomyelinsa. (2023, December 26). The Chemistry of Coupling: A Deep Dive into EDC HCl for Peptide and Protein Modification. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Bloomyelinsa. (2023, December 26). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. Retrieved from [Link]

-

G-Biosciences. (n.d.). EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. info2.gbiosciences.com [info2.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Principles and Practices of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Chemistry.

In the intricate landscape of peptide synthesis, bioconjugation, and drug development, the formation of a stable amide bond is a cornerstone reaction.[1] Among the arsenal of reagents available to facilitate this critical linkage, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, commonly known as EDC (or EDAC), has emerged as a versatile and widely utilized carbodiimide coupling agent.[2][3] Its water solubility and the ease of removal of its urea byproduct make it a favored choice in a multitude of applications, from creating immunogens to immobilizing proteins on solid supports.[1][4]

This technical guide provides an in-depth exploration of the structure and role of EDC in amide bond formation, detailing its mechanism of action, the synergistic effects of common additives, and comprehensive experimental protocols. Quantitative data is presented in structured tables to allow for facile comparison of reaction conditions and outcomes, and key processes are visualized through detailed diagrams to enhance understanding.

The EDC Molecule: Structure and Core Properties

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is a water-soluble carbodiimide that plays a pivotal role in aqueous crosslinking reactions.[5] Its structure features a reactive carbodiimide core (–N=C=N–), an ethyl group, and a dimethylaminopropyl side chain that enhances its solubility in aqueous buffers.[5] This water solubility is a significant advantage over other carbodiimides like dicyclohexylcarbodiimide (DCC), particularly when working with sensitive biological molecules.[1][4]

| Property | Value | Source |

| Chemical Formula | C₈H₁₈ClN₃ | [6][7] |

| Molecular Weight | 191.70 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [9][10] |

| Melting Point | 110-115 °C | [8][10] |

| Solubility | Freely soluble in water and polar organic solvents | [9][11] |

| Storage | Store at -20°C in a dry, well-ventilated area | [3][10] |

EDC is hygroscopic and sensitive to moisture, so it should be stored in a cool, dry place and equilibrated to room temperature before opening to prevent moisture contamination.[12][13]

The Core Mechanism: Activating the Carboxyl Group

The fundamental principle behind EDC-mediated amide bond formation lies in the activation of a carboxyl group to make it susceptible to nucleophilic attack by a primary amine.[14] In the absence of a coupling agent, the direct reaction between a carboxylic acid and an amine is unfavorable. EDC overcomes this by reacting with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][15][16] This intermediate is then readily attacked by the primary amine, leading to the formation of a stable amide bond and the release of a water-soluble urea byproduct.[1][15]

The Synergistic Role of N-hydroxysuccinimide (NHS)

While EDC can facilitate amide bond formation on its own, the O-acylisourea intermediate is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group.[12][15][17] To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[15] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[15][18][19] This semi-stable intermediate is less susceptible to hydrolysis and can even be purified and stored for a short period before reacting with the amine-containing molecule.[18]

The overall two-step reaction is most efficient when the pH is controlled. The initial activation of the carboxyl group with EDC is optimal in a slightly acidic environment (pH 4.5-6.0).[16][20][21] The subsequent coupling of the NHS-activated molecule to a primary amine is most efficient at a neutral to slightly basic pH (7.0-8.5).[20][21]

Caption: EDC/NHS coupling reaction mechanism.

Applications in Research and Drug Development

The versatility of EDC chemistry has led to its widespread use in various scientific disciplines.[5]

-

Peptide Synthesis and Conjugation: EDC is a standard reagent for forming peptide bonds in solution-phase synthesis.[1] It is also crucial for conjugating peptides to carrier proteins like KLH or BSA to generate immunogens for antibody production.[5]

-

Protein Labeling and Modification: EDC facilitates the attachment of small molecules, such as fluorescent dyes or biotin, to proteins for detection and purification.[17]

-

Surface Immobilization: Biomolecules like antibodies or enzymes can be covalently attached to solid supports (e.g., beads, biosensors) for applications in affinity purification and diagnostics.[5][17]

-

Drug Delivery: EDC is used in the synthesis of antibody-drug conjugates (ADCs) and for creating crosslinked hydrogels for controlled drug release.[22]

Experimental Protocols: A Practical Guide

Success in EDC/NHS coupling reactions hinges on careful attention to experimental details. Here, we provide a robust, field-proven two-step protocol for protein-protein conjugation.

Reagent Preparation

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[21] Amine-free buffers are crucial to prevent unwanted side reactions.[17]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[21]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 2-Mercaptoethanol.[17][21]

-

EDC and Sulfo-NHS Stock Solutions: Prepare fresh solutions in ultrapure water or Activation Buffer immediately before use.[17] Allow reagents to equilibrate to room temperature before opening to prevent moisture contamination.[12]

Two-Step Protein Conjugation Workflow

This protocol is designed to minimize self-conjugation by activating the first protein and then removing excess EDC before adding the second protein.

Caption: A typical two-step bioconjugation workflow using EDC/Sulfo-NHS.

Step-by-Step Methodology:

-

Protein Preparation: Dissolve the protein to be modified (Protein #1) in Activation Buffer at a concentration of 1-10 mg/mL.[17] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[17]

-

Activation: To 1 mL of the Protein #1 solution, add EDC to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM.[21][23] Incubate for 15-30 minutes at room temperature with gentle mixing.[20][24]

-

Quenching EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC.[12][21] This step is crucial to prevent crosslinking of the second protein's carboxyl groups.

-

Buffer Exchange: Immediately remove excess quenching reagent and inactivated crosslinkers using a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[21] This step also adjusts the pH for the subsequent coupling reaction.

-

Coupling: Add the second protein (Protein #2), dissolved in Coupling Buffer, to the activated Protein #1, typically at an equimolar ratio.[21] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[17][20]

-

Final Quench: Add the Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.[17][20] Incubate for 15-30 minutes.[20]

-

Purification: Purify the final conjugate from excess reagents and byproducts using dialysis or size-exclusion chromatography.[20]

Optimization and Troubleshooting

The success of EDC coupling is highly dependent on reaction conditions. The following table summarizes key parameters and provides starting points for optimization.

| Parameter | Recommended Range | Rationale & Field Insights |

| pH (Activation) | 4.5 - 6.0 | Maximizes carboxyl activation by EDC while minimizing hydrolysis of the O-acylisourea intermediate.[18][20] MES buffer is a common choice.[20] |

| pH (Coupling) | 7.0 - 8.5 | Optimizes the nucleophilic attack of primary amines on the NHS-ester.[18][20] PBS is a suitable buffer. |

| Molar Ratio | 2-10 fold excess of EDC/NHS over carboxyl groups | Ensures efficient activation. Higher excess may be needed for dilute protein solutions or less efficient reactions.[20] |

| Temperature | 4°C to Room Temp. | Lower temperatures can be used to slow down hydrolysis and preserve the stability of sensitive proteins.[20] |

| Reaction Time | Activation: 15-30 minCoupling: 2h - overnight | Shorter activation times minimize hydrolysis. Longer coupling times can increase yield but may also lead to protein degradation.[17][20] |

Troubleshooting Common Issues:

Caption: Decision tree for troubleshooting common EDC coupling issues.

Side Reactions and Byproducts

While EDC/NHS chemistry is robust, potential side reactions can occur. An excess of EDC can lead to the formation of a stable N-acylurea byproduct, which can be difficult to remove.[25] Additionally, certain amino acid side chains, such as tyrosine, histidine, and cysteine, can interfere with the reaction, leading to the formation of side products.[26] Careful control of stoichiometry and pH can help minimize these undesired reactions. The primary byproduct of the coupling reaction itself is a water-soluble urea derivative, which is typically easy to remove through standard purification techniques like dialysis or size-exclusion chromatography.[1]

Safety and Handling

EDC-HCl is a hazardous substance and should be handled with appropriate safety precautions.[27][28]

-

Hazards: Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8][28]

-

Handling: Use in a well-ventilated area.[28] Wear protective gloves, clothing, and eye/face protection.[8][28] Avoid breathing dust.[28]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[28] If in eyes, rinse cautiously with water for several minutes.[28] If inhaled, move the person to fresh air.[28] Seek medical attention if irritation persists.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][27] The container should be kept tightly closed.[28]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling EDC-HCl.[8][27][28]

Conclusion

EDC-mediated coupling is an indispensable tool in the arsenal of researchers and drug developers. Its ability to efficiently form stable amide bonds in aqueous environments has cemented its role in a vast array of applications.[14] By understanding the underlying chemical principles, carefully controlling reaction parameters, and adhering to best practices for handling and safety, scientists can harness the full potential of this powerful crosslinking chemistry to advance their research and development goals.

References

-

Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.

-

Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid. Benchchem.

-

Application Notes and Protocols: Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid. Benchchem.

-

Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. prosynth.com.

-

The Power of EDC HCl in Bioconjugation and Surface Modification. inno-pharmchem.com.

-

. Benchchem.

-

instructions - edc. Thermo Fisher Scientific.

-

Safety Data Sheet: EDC-HCl. Carl ROTH.

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

-

EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances (RSC Publishing).

-

EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. ResearchGate.

-

EDC hydrochloride - Safety Data Sheet. Synquest Labs.

-

Safety Data Sheet EDC-HCL. CovaChem.

-

Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.

-

Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. ACS Publications.

-

Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications.

-

Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.

-

Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - HK.

-

EDC Coupling Mechanism | Organic Chemistry. YouTube.

-

Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.

-

An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Benchchem.

-

Safety Data Sheet. aapptec.com.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Wikipedia.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC · HCl, EDCI · HCl). biosynth.com.

-

Exploring The Versatility And Safety Of EDC HCL. lifechem pharma.

-

CF® Dye Amine. Biotium.

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. bangslabs.com.

-

A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives. Benchchem.

-

Safety Data Sheet. Thermo Fisher Scientific.

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. ChemicalBook.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydrochloride. PharmaCompass.com.

-

EDC coupling reaction. The... ResearchGate.

-

Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.

-

Amine coupling through EDC/NHS: a practical approach. PubMed.

-

EDC. Enamine.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

EDC hydrochloride. Selleck Chemicals.

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Chemsrc.

-

The effect of the carbodiimide cross-linker on the structural and biocompatibility properties of collagen–chondroitin sulfate electrospun mat. PMC - NIH.

-

Targeted protein delivery: carbodiimide crosslinking influences protein release from microparticles incorporated within collagen scaffolds. Regenerative Biomaterials | Oxford Academic.

-

Cross-Linking Agents for Electrospinning-Based Bone Tissue Engineering. MDPI.

-

Reactive deep eutectic solvents for EDC-mediated amide synthesis. RSC Publishing.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 3. lifechempharma.com [lifechempharma.com]

- 4. EDC - Enamine [enamine.net]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. peptide.com [peptide.com]

- 9. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC · HCl, EDCI · HCl) - SYNTHETIKA [synthetikaeu.com]

- 10. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 25952-53-8 [chemicalbook.com]

- 11. selleckchem.com [selleckchem.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. academic.oup.com [academic.oup.com]

- 23. benchchem.com [benchchem.com]

- 24. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 25. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. carlroth.com:443 [carlroth.com:443]

- 28. covachem.com [covachem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Zero-Length Crosslinking with EDC

This guide provides a comprehensive exploration of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as a zero-length crosslinker. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, strategic considerations for experimental design, and robust methodologies to ensure reproducible, high-yield bioconjugation.

The Principle of Zero-Length Crosslinking

Zero-length crosslinkers are a unique class of reagents that facilitate the formation of a covalent bond between two molecules without introducing any additional atoms into the final structure.[1] The crosslinker acts as a catalyst for the reaction but is not incorporated into the final conjugate.[1][2][3] This is a significant advantage in applications where preserving the native structure and minimizing steric hindrance of the conjugated molecules is paramount, such as in studying protein-protein interactions or creating antibody-drug conjugates (ADCs).[1][4]

EDC is the most prominent water-soluble, zero-length crosslinker used in bioconjugation.[5][6] It mediates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2), which are abundant functional groups in biological macromolecules like proteins and peptides.[2][7][8] The target carboxyl groups are typically found on the C-terminus of a polypeptide chain or on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues.[4][9] The primary amines are located at the N-terminus and on the side chain of lysine (Lys) residues.[4][9]

The Core Mechanism: Carbodiimide Chemistry

The power of EDC lies in its ability to activate carboxylic acids, transforming them into a state that is highly reactive toward nucleophilic attack by primary amines.[1][2] This process, however, is a delicate one, involving a highly unstable intermediate.

The One-Step Pathway: The Unstable O-Acylisourea Intermediate

In its most direct application, EDC reacts with a carboxyl group to form an active O-acylisourea intermediate.[2][7][8] This intermediate is highly reactive but also extremely unstable in aqueous solutions, with a short half-life.[2][5][7] If a primary amine is readily available in close proximity, it will attack the intermediate, forming a stable amide bond and releasing a soluble urea byproduct.[2][8][10]

However, the instability of the O-acylisourea intermediate is a major liability. It is prone to rapid hydrolysis, which regenerates the original carboxyl group and renders the EDC molecule inactive.[2][5][8] This competitive hydrolysis reaction can significantly lower the yield of the desired conjugate.[7]

The Two-Step Pathway: Stabilization with N-hydroxysuccinimide (NHS)

To overcome the inefficiency caused by hydrolysis, EDC is frequently used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][5][7] This two-reagent system dramatically improves coupling efficiency by converting the transient O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2][3][11]

This semi-stable NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a longer reaction window and higher yields.[2][5][11] The NHS-activated molecule can then react efficiently with a primary amine at a physiological pH to form the final amide bond.[2]

The use of NHS/Sulfo-NHS is the cornerstone of the highly effective "two-step" conjugation strategy. In this approach, the carboxyl-containing molecule is first activated with EDC and NHS. The excess EDC can then be quenched or removed before the addition of the amine-containing molecule.[5][11][12] This prevents EDC from mediating undesired polymerization between the amine-containing molecules, a common side reaction in one-step protocols.[2][11]

Experimental Design and Optimization

Achieving successful EDC/NHS conjugation requires careful control over several reaction parameters. The causality behind these choices is critical for moving from a basic protocol to a robust, validated system.

Buffer Selection and pH Control

The pH of the reaction buffer is arguably the most critical parameter. The EDC/NHS reaction proceeds via a two-stage pH optimum:

-

Activation Step: The reaction of EDC with a carboxyl group is most efficient at a slightly acidic pH of 4.5 to 6.0.[2][13][14] A common and highly recommended buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[2][7][9]

-

Conjugation Step: The subsequent reaction of the NHS ester with a primary amine is most efficient at a physiological to slightly alkaline pH of 7.2 to 8.5.[13][14][15] Phosphate-buffered saline (PBS) or borate buffers are suitable for this stage.[11][15]

Critical Consideration: Avoid buffers containing extraneous primary amines (e.g., Tris, Glycine) or carboxylates during the activation and coupling steps, as they will compete with the target molecules and reduce conjugation efficiency.[8][11][14] Phosphate buffers should also be avoided during the initial EDC activation step due to potential side reactions.[7]

Stoichiometry and Reagent Concentration

The molar ratio of EDC and NHS to the carboxyl-containing molecule is a key variable that must be optimized.

-

Insufficient EDC/NHS: Leads to low activation of carboxyl groups and results in poor conjugation yield.[11]

-

Excessive EDC/NHS: Can lead to undesirable side reactions, including intramolecular crosslinking or protein polymerization and aggregation, which can cause loss of biological function.[7][11]

A common starting point for optimization is a molar excess of the crosslinkers. For example, a 2- to 10-fold molar excess of EDC and NHS over the amount of carboxyl groups is often recommended.[15] For protein solutions, a starting molar ratio of Protein:EDC:NHS of 1:10:25 can be a useful baseline for optimization.[14]

Reagent Handling and Stability

EDC is highly moisture-sensitive and hygroscopic.[5][16] Upon exposure to water, it hydrolyzes and loses activity.

-

Storage: EDC should be stored desiccated at -20°C.[10][11][16]

-

Preparation: Always allow the EDC vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[5][9] Stock solutions of EDC are not stable in aqueous buffers and must be prepared immediately before use.[3][7]

Quenching the Reaction: A Critical Stop Signal

Quenching is an essential final step to terminate the crosslinking reaction.[14] It deactivates any remaining reactive NHS esters, preventing unintended modification of other molecules in the sample, which is crucial if the conjugate is to be used in complex biological systems.[14]

| Quenching Agent | Mechanism | Typical Use Case | Final Concentration |

| Hydroxylamine | Reacts with NHS esters to form a stable hydroxamate. | Final quenching step for both one-step and two-step protocols.[5][10] | 10-50 mM[5][13] |

| Tris or Glycine | Primary amines that react with and cap any remaining NHS esters. | Final quenching step. Note: These will modify the original carboxyl-containing molecule.[14][15] | 20-50 mM[14] |

| 2-Mercaptoethanol | Inactivates the carbodiimide (EDC) itself. | Used exclusively in two-step protocols to quench EDC after the initial activation of the first molecule and before adding the second.[5][10][12] | 20 mM[10][13] |

Potential Side Reactions and Troubleshooting

While powerful, EDC chemistry is not without potential complications. Understanding these can aid in troubleshooting and protocol optimization.

-

N-Acylurea Formation: A side reaction can occur where the O-acylisourea intermediate rearranges to form a stable, unreactive N-acylurea. This is more common for carboxyls located in hydrophobic regions of proteins.[10]

-

Protein Degradation: Under conditions of excess EDC at neutral to alkaline pH, particularly when reactive amines are absent, EDC can induce protein degradation.[6][17][18]

-

Low Yield: Often caused by hydrolysis of the active intermediate. The primary solution is to use NHS/Sulfo-NHS and ensure prompt reaction timing.[14] Suboptimal pH or incompatible buffers are also common culprits.[14]

-

Protein Aggregation: Can result from excessive crosslinking. Optimizing the EDC:protein molar ratio is critical.[11] Employing a two-step protocol where excess crosslinker is removed after the first activation step is the most effective strategy to prevent this.[11][14]

Key Applications in Research and Drug Development

The versatility of EDC crosslinking has made it a staple technique in numerous applications:

-

Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[11]

-

Immunogen Preparation: Conjugating small peptides (haptens) to larger carrier proteins like KLH or BSA to elicit a robust immune response for antibody production.[2][7][10]

-

Surface Immobilization: Attaching proteins, antibodies, or nucleic acids to solid supports such as beads, nanoparticles, or biosensor surfaces for affinity purification, diagnostics, and biomaterial development.[7]

-

Probing Protein-Protein Interactions: Covalently capturing interacting proteins in a complex, allowing for their identification and the mapping of interaction interfaces.[1][4]

Experimental Protocols

The following protocols provide a framework for typical EDC/NHS conjugation experiments. Optimization of reagent concentrations and reaction times is recommended for each specific application.

Protocol 1: Two-Step Protein-Protein Conjugation

This method is ideal for creating a specific conjugate between two different proteins (Protein #1 and Protein #2) while minimizing polymerization.

Materials:

-

Protein #1 (containing carboxyl groups)

-

Protein #2 (containing primary amines)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]

-

EDC (FW: 191.70)[2]

-

Sulfo-NHS (FW: 217.14)

-

Final Quenching Agent: 1 M Hydroxylamine HCl, pH 8.5[11]

-

Desalting Columns

Procedure:

-

Preparation: Prepare a solution of Protein #1 (e.g., 1 mg/mL) in Activation Buffer.[5] Allow EDC and Sulfo-NHS powders to equilibrate to room temperature before opening.

-

Activation: To 1 mL of the Protein #1 solution, add 0.4 mg EDC (~2 mM final) and 1.1 mg Sulfo-NHS (~5 mM final).[5][13] Mix gently and incubate for 15 minutes at room temperature.[5][10][13]

-

Quench EDC: Add 1.4 µL of 2-mercaptoethanol (to a final concentration of 20 mM) to deactivate any unreacted EDC.[10][13] Incubate for 10 minutes at room temperature.

-

Buffer Exchange (Recommended): To remove excess activation reagents and the quenching agent, pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer.[10][13] This provides greater control over the subsequent coupling reaction.

-

Conjugation: Add Protein #2 to the activated Protein #1 solution, ideally at an equimolar ratio to Protein #1.[5][10] If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5.

-

Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5][10]

-

Final Quench: Terminate the reaction by adding hydroxylamine to a final concentration of 10 mM.[5][10] Incubate for 15 minutes at room temperature.[14]

-

Purification: Purify the final protein conjugate from excess reagents and reaction byproducts using a desalting column or dialysis.[5][13]

Protocol 2: One-Step Peptide-to-Carrier Protein Conjugation

This method is effective for creating immunogens, where a high density of peptide conjugation and some carrier protein polymerization is often desirable.

Materials:

-

Peptide (containing a carboxyl or amine group)

-

Carrier Protein (e.g., KLH or BSA)

-

Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[10]

-

EDC

Procedure:

-

Preparation: Dissolve the carrier protein (e.g., 2 mg BSA) in 200 µL of Conjugation Buffer.[10] Dissolve the peptide (e.g., 1-2 mg) in 500 µL of Conjugation Buffer.[10] Combine the two solutions.

-

Activation & Conjugation: Prepare a fresh 10 mg/mL solution of EDC in ultrapure water. Immediately add an appropriate volume (e.g., 50-100 µL) to the carrier-peptide solution.[10] The optimal amount of EDC may require titration to avoid precipitation of the carrier protein.[10]

-

Incubation: React for 2 hours at room temperature with gentle stirring.[10]

-

Purification: Remove excess, unreacted peptide and EDC byproducts by dialysis or using a desalting column with an appropriate molecular-weight cutoff (e.g., >7K MWCO).[10]

Conclusion

EDC-mediated zero-length crosslinking is a powerful and versatile strategy central to modern bioconjugation and drug development. Its effectiveness is not merely in the bottle but in the rational application of its chemical principles. By understanding the transient nature of the O-acylisourea intermediate and leveraging the stabilizing power of NHS, researchers can move from crude conjugations to precisely controlled, high-efficiency reactions. Careful optimization of stoichiometry, rigorous control of pH, and the critical inclusion of quenching steps are the hallmarks of a self-validating system that delivers robust and reproducible results.

References

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved January 5, 2026, from [Link]

-

Probing structures of large protein complexes using zero-length cross-linking. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

L.A. Lorand, R. Lockridge, J. Campbell, J. Myhrman, J. Bruner-Lorand. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. NIH. Retrieved January 5, 2026, from [Link]

-

Collagen fixation to polymer with EDC/NHS? (2020, November 24). ResearchGate. Retrieved January 5, 2026, from [Link]

-

L.A. Lorand, R. Lockridge, J. Campbell, J. Myhrman, J. Bruner-Lorand. (2015, March 2). Carbodiimide induced cross-linking, ligand addition, and degradation in gelatin. PubMed. Retrieved January 5, 2026, from [Link]

-

Carbodiimide. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Z. Grabarek, J. Gergely. (n.d.). Zero-length crosslinking procedure with the use of active esters. PubMed - NIH. Retrieved January 5, 2026, from [Link]

-

L.A. Lorand, R. Lockridge, J. Campbell, J. Myhrman, J. Bruner-Lorand. (2025, August 7). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. ResearchGate. Retrieved January 5, 2026, from [Link]

-

How can we assess the optimal concentration of EDC and NHS for conjugation reaction? (2013, January 9). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Trying to do EDC crosslinking. (2024, January 2). Reddit. Retrieved January 5, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 5 g - FAQs [thermofisher.com]

- 4. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. reddit.com [reddit.com]

- 17. Carbodiimide induced cross-linking, ligand addition, and degradation in gelatin [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to EDC and NHS Chemistry Fundamentals for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the ability to covalently link molecules with precision and stability is paramount. Among the various chemical strategies available, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) stands out as a cornerstone technique.[1] This "zero-length" crosslinking method is instrumental in forming stable amide bonds between carboxyl and amine groups, enabling a vast array of applications from the development of antibody-drug conjugates (ADCs) to the creation of sophisticated diagnostic assays.[1][2] This guide provides a comprehensive exploration of the core principles of EDC/NHS chemistry, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

I. The Foundational Chemistry: Mechanism of Action

At its core, EDC/NHS chemistry is a two-step process designed to facilitate the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1][3] Understanding the causality behind each step is crucial for troubleshooting and optimizing conjugation reactions.

Step 1: Activation of the Carboxyl Group

The process begins with the activation of a carboxyl group by EDC. This reaction is most efficient under acidic conditions, typically between pH 4.5 and 6.0.[1][4][5] EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][6][7][8] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and diminish the efficiency of the conjugation.[1][6]

Step 2: Formation of a Semi-Stable NHS Ester and Amide Bond Formation

To mitigate the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced.[1][6] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][5][6] This semi-stable intermediate has a longer half-life, allowing for a more controlled and efficient subsequent reaction.[3][9] The final step involves the reaction of the NHS ester with a primary amine, which is most efficient at a physiological to slightly alkaline pH of 7.0-8.5, to form a stable amide bond.[1][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to the Solubility and Application of EDC Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Indispensable Role of EDC Hydrochloride in Modern Synthesis

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) is a cornerstone reagent in contemporary organic synthesis, prized for its efficacy as a "zero-length" crosslinker in the formation of amide and ester bonds. Its prominence in pharmaceutical development, bioconjugation, and peptide synthesis stems from a unique combination of high reactivity and practical advantages, most notably the aqueous solubility of its urea byproduct, which vastly simplifies product purification compared to traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[1][2] This guide provides an in-depth exploration of the solubility of EDC.HCl in common organic solvents, the causal factors influencing its performance, and detailed protocols for its effective use.

I. Physicochemical Properties and Solubility Profile

EDC.HCl is a white to off-white crystalline powder that is hygroscopic and sensitive to moisture.[3][4] Proper storage under desiccated conditions, typically at -20°C, is crucial to maintain its reactivity.[4][5] While widely known as a "water-soluble carbodiimide," its utility in non-aqueous media is extensive, with good solubility in a range of polar aprotic solvents.[1][6][7]

Quantitative Solubility Data